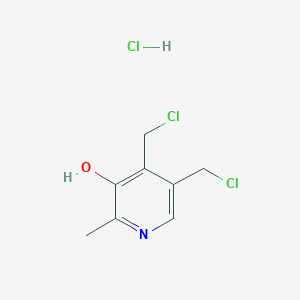

3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride

Description

Properties

IUPAC Name |

4,5-bis(chloromethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c1-5-8(12)7(3-10)6(2-9)4-11-5;/h4,12H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVZSMMPINWWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CCl)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498825 | |

| Record name | 4,5-Bis(chloromethyl)-2-methylpyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39984-50-4 | |

| Record name | 4,5-Bis(chloromethyl)-2-methylpyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride typically involves the chloromethylation of 3-pyridinol. This process can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and pH to ensure the selective chloromethylation at the 4 and 5 positions of the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Derivatives with various functional groups replacing the chloromethyl groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methylated pyridine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alcohols.

- Oxidation Reactions : It can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction Reactions : The chloromethyl groups can be reduced to form methylated derivatives.

These reactions facilitate the development of new compounds with tailored properties for specific applications in research and industry.

Biological Research Applications

Biochemical Probes

Due to its reactive chloromethyl groups, 3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride is being investigated as a biochemical probe. Its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids allows it to modify biomolecules, potentially disrupting their normal functions. This property is valuable for studying biochemical pathways and interactions.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various pathogens. Studies indicate that derivatives of pyridine exhibit significant efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 2.18–3.08 μM mL−1 .

Data Table: Antimicrobial Activities of Pyridine Derivatives

| Compound | Activity | Target Organisms | MIC (μM) |

|---|---|---|---|

| 3-Pyridinol derivative | Antimicrobial | S. aureus, E. coli, C. albicans | 2.18–3.08 |

| Substituted Pyridine Derivatives | Anticancer | Various cancer cell lines | Varies by compound |

| Nicotinoyl Compounds | Antimicrobial | K. pneumoniae, P. aeruginosa | 0.5–64 |

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-Pyridinol derivatives suggest potential therapeutic applications. The compound's ability to modify biomolecules may contribute to its effectiveness in inhibiting cancer cell proliferation. Specific studies have explored the cytotoxic effects of related pyridine compounds on various cancer cell lines, indicating promising results that warrant further exploration.

Investigation into Anticancer Effects

Research has shown that certain modifications to the pyridine structure enhance its ability to induce apoptosis in cancer cells. This suggests a pathway for therapeutic development aimed at treating various cancers.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into formulations that require specific functional properties.

Mechanism of Action

The mechanism of action of 3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride involves its reactive chloromethyl groups, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially disrupting their normal functions and leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Macrocycle Synthesis : The 4,5-bis(chloromethyl) substitution pattern introduces steric challenges, reducing macrocycle yields compared to 2,6-substituted analogs .

Biological Activity : Chloromethyl derivatives are unsuitable for direct therapeutic use (toxicity) but valuable for prodrug design or targeted alkylation .

Crystallography : Pyridine-based chloromethyl compounds exhibit planar ring structures with Cl–C–C–N torsion angles influenced by substituent positions .

Biological Activity

3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride (CAS Number: 39984-50-4) is a pyridine derivative characterized by the presence of two chloromethyl groups and a methyl group on the pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biological research.

The biological activity of this compound primarily arises from its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity can lead to modifications that disrupt normal cellular functions, potentially resulting in antimicrobial and anticancer effects .

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted pyridine compounds demonstrate effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 2.18–3.08 μM mL−1 .

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-Pyridinol derivatives suggest potential therapeutic applications. The compound's ability to modify biomolecules may contribute to its effectiveness in inhibiting cancer cell proliferation. Specific studies have explored the cytotoxic effects of related pyridine compounds on various cancer cell lines, indicating promising results that warrant further exploration .

Data Table: Biological Activities of Pyridine Derivatives

| Compound | Activity | Target Organisms/Cells | MIC (μM) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli, C. albicans | 2.18–3.08 |

| Substituted Pyridine Derivatives | Anticancer | Various cancer cell lines | Varies by compound |

| Nicotinoyl Compounds | Antimicrobial | K. pneumoniae, P. aeruginosa | 0.5–64 |

Study on Antimicrobial Activity

A study conducted by Eldeab et al. synthesized several substituted pyridine compounds and assessed their antimicrobial activities against common pathogens. The results indicated that certain derivatives exhibited potent activity with MIC values comparable to established antibiotics . This study highlights the potential of 3-Pyridinol derivatives in developing new antimicrobial agents.

Investigation into Anticancer Effects

In another investigation, researchers focused on the cytotoxic effects of 3-Pyridinol derivatives on human cancer cell lines. The study found that specific modifications to the pyridine structure enhanced its ability to induce apoptosis in cancer cells, suggesting a pathway for therapeutic development . The findings support further research into the anticancer properties of this compound.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-Pyridinol, 4,5-bis(chloromethyl)-2-methyl-, hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (60–80°C for chloromethylation), stoichiometric ratios of chloromethylating agents (e.g., bis(chloromethyl) ether), and pH adjustments to avoid side reactions like polymerization . Purity can be enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substitution patterns (e.g., chloromethyl peaks at δ 4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (theoretical 242.53 g/mol; observed [M+H] at m/z 243.5) .

- Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (C: 39.62%, H: 4.16%, Cl: 43.84%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt improves water solubility (up to 50 mg/mL at 25°C), but stability decreases in aqueous solutions >pH 7.0 due to hydrolysis of chloromethyl groups. Store at -20°C under inert atmosphere to prevent degradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Classify as a suspected carcinogen (analogous to bis(chloromethyl) ether ). Use fume hoods, PPE (nitrile gloves, lab coat), and avoid skin contact. Waste must be neutralized with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the chloromethyl group in this compound mediate alkylation in biological systems?

- Methodological Answer : The chloromethyl group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols, lysine amines) in proteins or DNA. Study alkylation kinetics via fluorescence quenching assays or LC-MS/MS to track adduct formation .

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual bis(chloromethyl) ether). Conduct batch-to-batch toxicity comparisons using:

- Ames Test : Assess mutagenicity (TA98 strain with/without metabolic activation).

- In Vitro Cytotoxicity : IC measurements in HepG2 cells with purity-verified samples .

Q. How can researchers analyze the compound’s reactivity with biomolecules in complex matrices (e.g., serum)?

- Methodological Answer : Use competitive alkylation assays with fluorescent probes (e.g., dansyl chloride) to quantify reactivity in serum. Monitor adduct formation via size-exclusion chromatography coupled with fluorescence detection .

Q. What computational methods are suitable for predicting the compound’s interaction with enzyme active sites?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level) against target enzymes (e.g., histone deacetylases). Validate predictions with SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.